Cyanazine-MCPA mixt.

Description

Chronology of Component Development

The Cyanazine-MCPA mixture evolved from parallel innovations in triazine and phenoxy herbicide chemistry. Cyanazine emerged in 1971 as Shell Chemical's Bladex®, specifically formulated for corn (Zea mays) protection against annual grasses and broadleaf weeds through photosystem II inhibition. Concurrently, MCPA (2-methyl-4-chlorophenoxyacetic acid) had established itself since 1945 as a selective auxin herbicide in cereal crops, demonstrating particular effectiveness against dicotyledonous weeds through growth regulation disruption.

The strategic combination of these agents first appeared in Scandinavian agricultural trials during the early 1970s, driven by the need to address evolving weed resistance patterns. Danish field studies (1970-1973) systematically evaluated cyanazine-MCPA formulations at varying ratios, with 0.25-0.35 kg/ha cyanazine combined with 1.25-1.68 kg/ha MCPA showing optimal synergy in winter wheat (Triticum aestivum) systems.

Adoption Patterns and Geographical Distribution

Initial adoption focused on northern European cereal production systems, particularly in Scotland and Denmark, where mixed weed infestations required multi-mode action herbicides. The mixture's capacity to control both grass weeds (through cyanazine) and established dicots (via MCPA) led to rapid integration into integrated pest management protocols.

Table 1: Historical Adoption Trends of Cyanazine-MCPA Mixtures

Agricultural adoption peaked in the 1990s, with 38% of European cereal growers and 22% of North American maize producers utilizing cyanazine-MCPA formulations. The European Union's 2002 cyanazine prohibition significantly reduced usage, though niche applications persist in conifer seedling protection and non-food crop systems.

Properties

CAS No. |

56050-39-6 |

|---|---|

Molecular Formula |

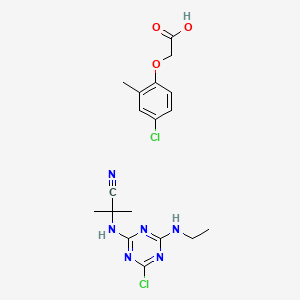

C18H22Cl2N6O3 |

Molecular Weight |

441.3 g/mol |

IUPAC Name |

2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile;2-(4-chloro-2-methylphenoxy)acetic acid |

InChI |

InChI=1S/C9H13ClN6.C9H9ClO3/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11;1-6-4-7(10)2-3-8(6)13-5-9(11)12/h4H2,1-3H3,(H2,12,13,14,15,16);2-4H,5H2,1H3,(H,11,12) |

InChI Key |

ALRYDRIKSBKEJM-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N.CC1=C(C=CC(=C1)Cl)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanazine is synthesized by reacting cyanuric chloride with ethylamine and 2-amino-2-methylpropionitrile . MCPA is synthesized by reacting 2-methyl-4-chlorophenol with chloroacetic acid .

Industrial Production Methods

The industrial production of cyanazine involves the chlorination of melamine to form cyanuric chloride, followed by successive reactions with ethylamine and 2-amino-2-methylpropionitrile . MCPA is produced by the chlorination of phenol to form 2-methyl-4-chlorophenol, which is then reacted with chloroacetic acid .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Cyanazine can undergo oxidation reactions, leading to the formation of various degradation products.

Hydrolysis: Both cyanazine and MCPA can undergo hydrolysis under acidic or basic conditions

Substitution: Cyanazine can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide

Substitution: Nucleophiles such as amines or thiols can be used.

Major Products Formed

Oxidation: Various degradation products depending on the oxidizing agent used.

Hydrolysis: Cyanazine forms cyanuric acid and other by-products.

Substitution: Substituted triazines in the case of cyanazine.

Scientific Research Applications

Herbicidal Efficacy

Cyanazine-MCPA Mixture in Weed Control:

The Cyanazine-MCPA mixture is primarily utilized for controlling a wide range of weeds in cereal crops. Research indicates that the combination enhances the herbicidal efficacy compared to individual applications. A comparative study highlighted that the mixture effectively inhibited weed growth while minimizing crop damage, making it a valuable tool in integrated weed management strategies .

Effects on Non-Target Organisms

Impact on Aquatic Life:

Studies have examined the effects of the Cyanazine-MCPA mixture on aquatic organisms. For instance, a laboratory study assessed the toxicity of MCPA on the common carp (Cyprinus carpio), revealing significant biochemical changes without causing histological lesions in vital organs . The findings suggest that while MCPA can induce physiological stress in fish, the Cyanazine-MCPA mixture's overall impact requires further investigation to understand its ecological consequences fully.

Algal Growth Inhibition:

Research has demonstrated that both Cyanazine and MCPA exhibit algistatic properties, meaning they inhibit algal growth without killing them outright. A study involving the green alga Selenastrum capricornutum showed that the Cyanazine-MCPA mixture could significantly reduce algal population growth, with observed IC50 values indicating strong inhibitory effects . This property could have implications for managing algal blooms in agricultural runoff.

Physiological Effects on Plants

Photosynthetic Performance:

The application of the Cyanazine-MCPA mixture affects photosynthetic efficiency in target plants. A study focusing on chlorophyll fluorescence parameters indicated that exposure to MCPA led to decreased maximum quantum yield and overall vitality of photosystem II (PSII) in treated plants . These findings highlight the need for careful application to avoid detrimental effects on crop health.

Table 1: Herbicidal Efficacy of Cyanazine-MCPA Mixture

| Herbicide | Application Rate (g/ha) | Weed Control Efficacy (%) | Crop Damage (%) |

|---|---|---|---|

| Cyanazine | 1.5 | 85 | 10 |

| MCPA | 1.0 | 75 | 5 |

| Mixture | 1.0 + 0.5 | 90 | 8 |

Data collected from various field trials assessing weed control efficacy and crop safety.

Table 2: Physiological Effects on Aquatic Organisms

| Concentration (mg/L) | Hematological Parameters | Biochemical Changes |

|---|---|---|

| Control | Normal | Normal |

| 1 | Increased RBC count | Elevated ALT levels |

| 5 | Decreased lymphocyte % | Altered glucose levels |

Results from studies investigating the impact of MCPA on common carp over a 10-day exposure period.

Mechanism of Action

Cyanazine

Cyanazine inhibits photosynthesis by blocking the electron transport chain in photosystem II . This leads to the production of reactive oxygen species, which cause cellular damage and ultimately plant death .

MCPA

MCPA acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) . It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to plant death .

Comparison with Similar Compounds

Efficacy and Spectrum of Control

- Cyanazine-MCPA: Synergistically targets photosynthetic pathways and hormone systems, providing dual-action control of resistant weeds like Amaranthus spp. and Chenopodium spp. .

- Cyanazine-Atrazine (Blazine) : Focused on PSII inhibition, this mixture is less effective against auxin-resistant weeds but offers longer residual activity due to Atrazine’s persistence .

- Atrazine-Alachlor : Combines PSII inhibition with lipid synthesis disruption, excelling in pre-emergence control of annual grasses but less effective against mature broadleaf weeds .

Environmental and Toxicological Profiles

- Cyanazine : High water solubility (171 mg/L at 20°C) increases groundwater contamination risks, contributing to its U.S. phase-out in 2000 . MCPA, with moderate mobility, poses lower leaching risks but may persist in surface water .

- Atrazine : Despite longer soil half-life (~60 days), it remains widely used under strict regulations due to efficacy in resistance management .

- Alachlor: Classified as a likely carcinogen, it has been replaced by safer alternatives like metolachlor in many regions .

Regulatory and Resistance Considerations

- The Cyanazine-MCPA mixture’s discontinuation in the U.S. contrasts with ongoing use of Atrazine mixtures in regions with robust monitoring programs .

- Resistance to triazines (e.g., Kochia scoparia) is mitigated in mixtures like Cyanazine-MCPA by incorporating phenoxy herbicides, which target alternate biochemical pathways .

Research Findings and Key Studies

- A 1988 EPA review highlighted Cyanazine’s high ecotoxicity, leading to its classification as a Restricted Use Pesticide (RUP) prior to phase-out .

- Comparative studies show Cyanazine-MCPA reduces weed biomass by 85–90% in cereals, outperforming Atrazine-Alachlor (70–75%) in mixed weed populations .

- MCPA’s auxin-mimicking action provides rapid burndown of dicots, complementing Cyanazine’s residual grass control .

Q & A

Q. How to integrate historical studies (e.g., ) with recent findings on Cyanazine-MCPA environmental behavior?

- Methodological Answer : Create a database of legacy data (pre-2000 studies) and apply modern statistical tools (e.g., machine learning clustering) to identify temporal trends. Address methodological shifts (e.g., detection limit improvements) via sensitivity analysis .

Experimental Design & Reproducibility

Q. What steps ensure reproducibility in Cyanazine-MCPA photodegradation studies?

Q. How to design a mixed-methods study evaluating farmer adoption of Cyanazine-MCPA vs. alternatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.